LEQ506
Overview
Description
NVP-LEQ-506, also known as LEQ506, is a small molecule that belongs to the class of organic compounds known as n-arylpiperazines. These compounds contain a piperazine ring where the nitrogen ring atom carries an aryl group. NVP-LEQ-506 has been used in clinical trials for the treatment of advanced solid tumors, recurrent or refractory medulloblastoma, and locally advanced or metastatic basal cell carcinoma .
Mechanism of Action
NVP-LEQ-506 is a small molecule that has been used in trials studying the treatment of advanced solid tumors, recurrent or refractory medulloblastoma, and locally advanced or metastatic basal cell carcinoma .
Target of Action
The primary target of NVP-LEQ-506 is the Smoothened homolog (Smo), a cell surface receptor . Smo plays a crucial role in the Hedgehog signaling pathway, which is involved in the regulation of cell growth and differentiation .
Mode of Action
NVP-LEQ-506 acts as a second-generation inhibitor of Smo . It selectively binds to Smo, which may result in the suppression of the Hedgehog signaling pathway . This suppression can inhibit tumor cell growth .
Biochemical Pathways
The main biochemical pathway affected by NVP-LEQ-506 is the Hedgehog signaling pathway . By inhibiting Smo, NVP-LEQ-506 suppresses this pathway, which can lead to a decrease in cell proliferation and an increase in cell differentiation .
Result of Action
The molecular and cellular effects of NVP-LEQ-506’s action primarily involve the inhibition of cell growth. By suppressing the Hedgehog signaling pathway, NVP-LEQ-506 can prevent the proliferation of tumor cells .
Biochemical Analysis
Biochemical Properties
Nvp-leq-506 plays a significant role in biochemical reactions, particularly in inhibiting the smoothened (Smo) pathway . It interacts with the Smo protein, a key component in the Hedgehog signaling pathway . The nature of these interactions is inhibitory, with Nvp-leq-506 binding to Smo and preventing its normal function .
Cellular Effects
Nvp-leq-506 has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the Smo pathway, which in turn impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Nvp-leq-506 involves binding interactions with the Smo protein, leading to its inhibition . This inhibition disrupts the normal functioning of the Hedgehog signaling pathway, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
As of now, there is limited information available on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Nvp-leq-506 vary with different dosages in animal models. Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available .
Metabolic Pathways
Nvp-leq-506 is involved in the metabolic pathways related to the Hedgehog signaling pathway . It interacts with the Smo protein, but specific details about any effects on metabolic flux or metabolite levels are not currently available .
Transport and Distribution
As of now, there is limited information available on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
As of now, there is limited information available on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of NVP-LEQ-506 involves multiple steps, including the formation of the piperazine ring and the attachment of the aryl group. The specific synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving intermediates that are carefully controlled to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
NVP-LEQ-506 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the piperazine ring.
Substitution: The aryl group on the piperazine ring can undergo substitution reactions with different reagents to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
NVP-LEQ-506 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a reference compound in the study of n-arylpiperazines and their chemical properties.
Biology: The compound is utilized in research on cell signaling pathways, particularly the Hedgehog signaling pathway.
Medicine: NVP-LEQ-506 is being investigated for its potential therapeutic effects in treating various types of cancer, including basal cell carcinoma and medulloblastoma.
Industry: The compound is used in the development of new pharmaceuticals and as a tool in drug discovery and development
Comparison with Similar Compounds
NVP-LEQ-506 is compared with other smoothened inhibitors, such as vismodegib and sonidegib. While all these compounds target the Smo receptor, NVP-LEQ-506 has shown a higher efficacy in certain cell lines and a lower IC50 value, indicating its potency. Similar compounds include:
Vismodegib: Another Smo inhibitor used in the treatment of basal cell carcinoma.
Sonidegib: A Smo inhibitor with similar applications in cancer therapy.
LDE-225: A compound with a similar mechanism of action but different chemical structure
NVP-LEQ-506 stands out due to its unique chemical structure and its efficacy in inhibiting the Hedgehog signaling pathway, making it a valuable compound in cancer research and therapy.
Properties
IUPAC Name |
2-[5-[(2R)-4-(6-benzyl-4,5-dimethylpyridazin-3-yl)-2-methylpiperazin-1-yl]pyrazin-2-yl]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N6O/c1-17-16-30(11-12-31(17)23-15-26-22(14-27-23)25(4,5)32)24-19(3)18(2)21(28-29-24)13-20-9-7-6-8-10-20/h6-10,14-15,17,32H,11-13,16H2,1-5H3/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POERAARDVFVDLO-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=NC=C(N=C2)C(C)(C)O)C3=NN=C(C(=C3C)C)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C2=NC=C(N=C2)C(C)(C)O)C3=NN=C(C(=C3C)C)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204975-42-7 | |
Record name | NVP-LEQ-506 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204975427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NVP-LEQ-506 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12857 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NVP-LEQ-506 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SJX1T5HJD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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